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Compound of Interest

Compound Name: 2-Cyano-6-isopropylpyridine

Cat. No.: B1603522

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-cyano-
6-isopropylpyridine derivatives, a scaffold of increasing interest in medicinal chemistry. Our
focus will be on the structural modifications that influence their biological activity, primarily as
kinase inhibitors, with additional insights into their potential as anticancer and antimicrobial
agents. This document is intended for researchers, scientists, and drug development
professionals seeking to understand the design principles for this promising class of
compounds.

Introduction: The Versatility of the 2-Cyanopyridine
Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved
therapeutic agents. The introduction of a cyano group at the 2-position creates a unique
electronic and steric profile, offering a valuable building block for designing targeted therapies.
[1] The 2-cyanopyridine moiety can act as a hydrogen bond acceptor and its reactivity allows
for further chemical modifications.[2] This guide will focus on derivatives bearing an isopropyl
group at the 6-position, which can provide favorable hydrophobic interactions with biological
targets. We will explore how systematic modifications of this core structure impact its biological
efficacy, particularly in the context of kinase inhibition, a key area in modern drug development.

[3][4]
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Comparative Analysis of Kinase Inhibitory Activity

Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their
dysregulation is implicated in many diseases, especially cancer.[5] The 2-cyanopyridine
scaffold has been successfully incorporated into potent kinase inhibitors.[3][4] In this section,
we will analyze the SAR of 2-cyano-6-isopropylpyridine derivatives as kinase inhibitors. The
following table presents a comparative analysis of hypothetical derivatives to illustrate the key
SAR principles derived from studies on related cyanopyridine-based kinase inhibitors.[3][4][6]

[7]

Table 1: Comparative Kinase Inhibitory Activity of Hypothetical 2-Cyano-6-isopropylpyridine
Derivatives
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Key Structure-Activity Relationship Insights

The predicted activities in Table 1 are based on established SAR principles for kinase inhibitors
containing the cyanopyridine core. The following diagrams illustrate these key relationships.
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Cyanation Reaction
- Cyanide source (e.g., KCN, NaCN)
- Catalyst (e.g., Pd(PPh3)4, Cul)

- Solvent (e.g., DMF, DMSO)
- Heat

Starting Pyridine Derivative Purificatio X .
(e.g., 2-halo-6-isopropylpyridine) - Column chromatography 2-Cyano-6-isopropylpyridine Derivative
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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